1-(5-Bromo-3-methyl-2-pyridinyl)indoline
Overview
Description
1-(5-Bromo-3-methyl-2-pyridinyl)indoline (5-BMPI) is an organic compound belonging to the class of heterocyclic compounds. It is an indole derivative with a bromo group at the 5-position and a methyl group at the 3-position, and a pyridine ring at the 2-position. 5-BMPI is an important reagent in organic synthesis, and it has been extensively studied for its synthetic and biological applications.
Scientific Research Applications
Anticancer Applications
Research has shown that derivatives of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline, such as those synthesized from isatin derivatives, exhibit significant anticancer activity. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines, including gastric carcinoma, breast adenocarcinoma, nasopharyngeal carcinoma, and oral carcinoma cells. Compounds incorporating the indoline and pyridinyl scaffolds demonstrated excellent anti-proliferative activities, highlighting their potential as anticancer agents (A. Abu‐Hashem & S. Al-Hussain, 2022).
Synthesis of Novel Molecular Structures
The chemical versatility of this compound derivatives facilitates the synthesis of various novel molecular structures. For instance, research has focused on synthesizing spiro[indoline-3,4'-piperidine]-2-ones as highly selective and efficacious c-Met/ALK inhibitors, demonstrating significant in vivo antitumor activities (Jingrong Li et al., 2013). Additionally, derivatives have been developed for the synthesis of spirocyclic imidazo[1,2-a]pyridine and isoquinoline derivatives through polar [3+2] cycloaddition reactions, showcasing operational simplicity and high yields (T. Mokhtari et al., 2015).
Chemical Reactions and Drug Discovery
The indoline and pyridinyl scaffolds are key in exploring chemical reactions for drug discovery. For example, the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives have been studied for their crystal structure and cytotoxicity, offering insights into the development of new drugs (Q. Huang et al., 2017). Furthermore, the synthesis of novel spiro[indoline-3,2'-pyridines] and spiro[indoline-3,4'-pyridines] through Lewis acid-catalyzed reactions has been explored, adding to the repertoire of methodologies for constructing complex molecular architectures (Hongwu Gao et al., 2014).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, including cell biology, and the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their biological activity . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effect on these pathways would likely result in downstream effects related to these activities.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1-(5-Bromo-3-methyl-2-pyridinyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The specific interactions of this compound with these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, they can modulate immune responses and exhibit anti-inflammatory effects, further highlighting their potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting their anticancer effects . Understanding the molecular mechanism of this compound is essential for elucidating its therapeutic potential and developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives have been studied for their stability and degradation profiles to ensure their efficacy and safety in therapeutic applications . Long-term studies in in vitro and in vivo settings are crucial for understanding the temporal effects of this compound and its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects of this compound is essential for determining its therapeutic window and ensuring its safety and efficacy in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives have been shown to influence metabolic flux and metabolite levels, further highlighting their potential therapeutic applications . Understanding the metabolic pathways of this compound is crucial for elucidating its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics and therapeutic potential. Indole derivatives can interact with transporters and binding proteins, influencing their localization and accumulation within specific tissues . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
properties
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2/c1-10-8-12(15)9-16-14(10)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFMZXRSNKDUDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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